molecular formula C14H16O4 B14479688 2-Hydroxy-1-(7-methoxy-2,2-dimethyl-2H-1-benzopyran-6-yl)ethan-1-one CAS No. 69790-25-6

2-Hydroxy-1-(7-methoxy-2,2-dimethyl-2H-1-benzopyran-6-yl)ethan-1-one

Cat. No.: B14479688
CAS No.: 69790-25-6
M. Wt: 248.27 g/mol
InChI Key: JOWYWQXFPOGGCH-UHFFFAOYSA-N
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Description

2-Hydroxy-1-(7-methoxy-2,2-dimethyl-2H-1-benzopyran-6-yl)ethan-1-one is a complex organic compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often found in natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-1-(7-methoxy-2,2-dimethyl-2H-1-benzopyran-6-yl)ethan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 7-methoxy-2,2-dimethyl-2H-1-benzopyran-6-carbaldehyde with a suitable hydroxyethylating agent under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process. The choice of solvents, temperature, and pressure conditions are critical factors in achieving efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1-(7-methoxy-2,2-dimethyl-2H-1-benzopyran-6-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, R-NH₂) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-Hydroxy-1-(7-methoxy-2,2-dimethyl-2H-1-benzopyran-6-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-Hydroxy-1-(7-methoxy-2,2-dimethyl-2H-1-benzopyran-6-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activities, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

    7-Methoxycoumarin: Shares the methoxy group and benzopyran structure but lacks the hydroxyethyl group.

    Herniarin: Another benzopyran derivative with similar structural features.

    Methylumbelliferone: A coumarin derivative with a methoxy group.

Uniqueness

2-Hydroxy-1-(7-methoxy-2,2-dimethyl-2H-1-benzopyran-6-yl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

69790-25-6

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

2-hydroxy-1-(7-methoxy-2,2-dimethylchromen-6-yl)ethanone

InChI

InChI=1S/C14H16O4/c1-14(2)5-4-9-6-10(11(16)8-15)13(17-3)7-12(9)18-14/h4-7,15H,8H2,1-3H3

InChI Key

JOWYWQXFPOGGCH-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=CC(=C(C=C2O1)OC)C(=O)CO)C

Origin of Product

United States

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